molecular formula C52H74N4O10S B14747884 Protac-I

Protac-I

Cat. No.: B14747884
M. Wt: 947.2 g/mol
InChI Key: AMIXLHOERNJPME-NFKZCJKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC-I typically involves a convergent approach, where two key fragments are synthesized separately and then coupled to form the final product. These fragments include a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The most common coupling reaction used in the synthesis of PROTACs, including this compound, is amidation .

    Synthesis of Target Protein Ligand: This involves the preparation of a molecule that can specifically bind to the target protein. Various synthetic routes can be employed depending on the nature of the target protein.

    Synthesis of E3 Ligase Ligand: This involves the preparation of a molecule that can bind to an E3 ubiquitin ligase. Commonly used E3 ligases include cereblon (CRBN) and von Hippel-Lindau (VHL).

    Coupling Reaction: The two ligands are then connected via a linker using an amidation reaction. This step often requires the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

PROTAC-I undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of alcohol groups in this compound can lead to the formation of aldehydes or ketones .

Scientific Research Applications

PROTAC-I has a wide range of scientific research applications:

Mechanism of Action

PROTAC-I exerts its effects by hijacking the ubiquitin-proteasome system. It consists of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The formation of a ternary complex between the target protein, this compound, and the E3 ligase brings the target protein in close proximity to the ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PROTAC-I

This compound is unique due to its specific target protein and the particular E3 ligase it recruits. This specificity allows for selective degradation of the target protein, minimizing off-target effects and enhancing therapeutic potential. Additionally, this compound’s ability to degrade proteins that are otherwise considered “undruggable” sets it apart from traditional small molecule inhibitors .

Properties

Molecular Formula

C52H74N4O10S

Molecular Weight

947.2 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]butoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H74N4O10S/c1-33-47(67-32-54-33)35-11-9-34(10-12-35)29-53-49(61)43-28-39(58)30-56(43)50(62)48(51(2,3)4)55-45(60)31-66-25-24-65-23-22-64-21-20-63-19-7-6-8-36-26-37-27-38(57)13-14-40(37)41-17-18-52(5)42(46(36)41)15-16-44(52)59/h9-14,27,32,36,39,41-44,46,48,57-59H,6-8,15-26,28-31H2,1-5H3,(H,53,61)(H,55,60)/t36-,39-,41-,42+,43+,44+,46-,48-,52+/m1/s1

InChI Key

AMIXLHOERNJPME-NFKZCJKKSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCCC[C@@H]4CC5=C(C=CC(=C5)O)[C@@H]6[C@@H]4[C@@H]7CC[C@@H]([C@]7(CC6)C)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCCCC4CC5=C(C=CC(=C5)O)C6C4C7CCC(C7(CC6)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.